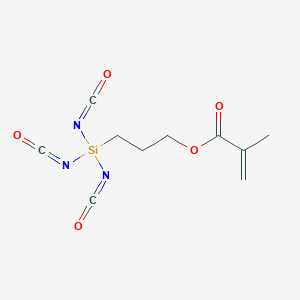
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is a specialized organosilicon compound that combines the properties of isocyanate and methacrylate functionalities. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of polymer chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(Triisocyanatosilyl)propyl alcohol with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triisocyanatosilyl)propyl alcohol+2-methylprop-2-enoic acid→3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and urethane linkages.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Amines and Alcohols: Used in addition reactions with isocyanate groups.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Water and Acids/Bases: For hydrolysis reactions.
Major Products
Urea and Urethane Derivatives: From addition reactions.
Polymers and Copolymers: From polymerization reactions.
Silanols: From hydrolysis reactions.
Applications De Recherche Scientifique
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Modification: Applied as a coupling agent to modify the surface properties of various substrates, improving adhesion and compatibility.
Mécanisme D'action
The mechanism of action of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate involves the reactivity of its functional groups:
Isocyanate Groups: React with nucleophiles to form stable urea and urethane linkages, contributing to the compound’s adhesive and crosslinking properties.
Methacrylate Group: Undergoes free radical polymerization, leading to the formation of polymer networks with desirable mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is unique due to the presence of both isocyanate and methacrylate functionalities, which provide a combination of reactivity and versatility not commonly found in similar compounds. This dual functionality allows for a wide range of applications, particularly in the synthesis of advanced materials and surface modification.
Propriétés
Numéro CAS |
176258-24-5 |
|---|---|
Formule moléculaire |
C10H11N3O5Si |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
3-triisocyanatosilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O5Si/c1-9(2)10(17)18-4-3-5-19(11-6-14,12-7-15)13-8-16/h1,3-5H2,2H3 |
Clé InChI |
WZLQYFGUYJPUBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC[Si](N=C=O)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
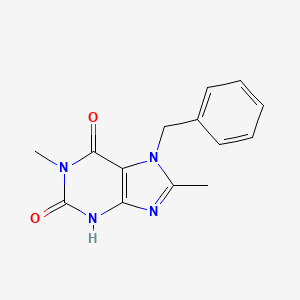
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
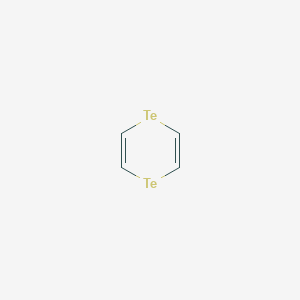
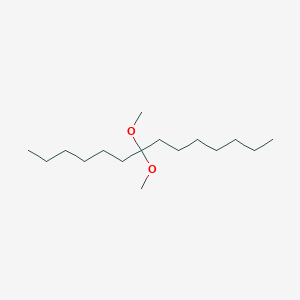

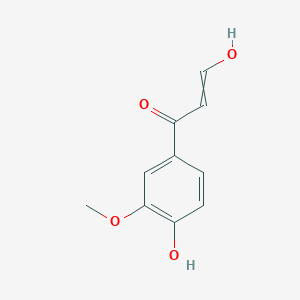

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
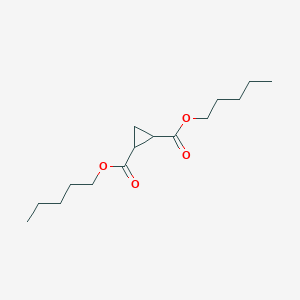
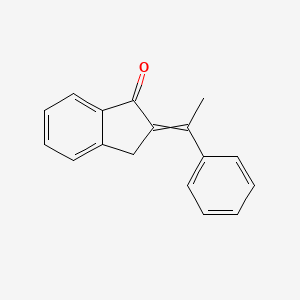

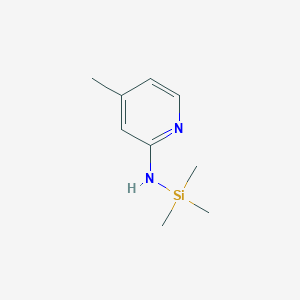
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
